2-bromo-N-(2,4-difluorophenyl)acetamide physical and chemical properties
2-bromo-N-(2,4-difluorophenyl)acetamide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-bromo-N-(2,4-difluorophenyl)acetamide, a halogenated aromatic acetamide derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this document consolidates information on its fundamental properties, alongside data from structurally similar compounds to provide a contextual understanding. A general synthesis protocol is outlined, and safety considerations are summarized. Currently, there is no publicly available information regarding the biological activity or associated signaling pathways of 2-bromo-N-(2,4-difluorophenyl)acetamide.
Introduction
2-bromo-N-(2,4-difluorophenyl)acetamide belongs to the class of N-aryl-alpha-haloacetamides, a scaffold that is a common feature in a variety of biologically active molecules. The presence of a bromoacetyl group provides a reactive site for nucleophilic substitution, making it a potentially useful building block in the synthesis of more complex molecules. The difluorophenyl moiety can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide aims to provide a foundational resource for researchers interested in this compound, while also highlighting the current gaps in its experimental characterization.
Physical and Chemical Properties
Table 1: Identifiers for 2-bromo-N-(2,4-difluorophenyl)acetamide
| Property | Value |
| CAS Number | 149053-57-6 |
| Molecular Formula | C₈H₆BrF₂NO |
| Molecular Weight | 250.05 g/mol |
| MDL Number | MFCD02974395 |
Table 2: Physical and Chemical Properties of 2-bromo-N-(2,4-difluorophenyl)acetamide and Related Compounds
| Property | 2-bromo-N-(2,4-difluorophenyl)acetamide (Predicted/Unavailable) | N-(2-bromo-4-fluorophenyl)acetamide[1] | N-(2-bromo-4,5-difluorophenyl)acetamide[2] | 2-(4-bromo-2-fluorophenyl)acetamide[3] |
| Appearance | Solid (Predicted) | Not Available | White to off-white Solid | Not Available |
| Melting Point | Not Available | 117-119 °C | Not Available | Not Available |
| Boiling Point | Not Available | 337.5 ± 32.0 °C at 760 mmHg | 323.327 °C | 370.3 ± 32.0 °C (Predicted) |
| Density | Not Available | 1.6 ± 0.1 g/cm³ | 1.7 g/cm³ | 1.617 ± 0.06 g/cm³ (Predicted) |
| Solubility | Not Available | Not Available | Not Available | Not Available |
Note: Properties for related compounds are provided for comparative purposes and may not be representative of 2-bromo-N-(2,4-difluorophenyl)acetamide.
Spectroscopic Data:
No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 2-bromo-N-(2,4-difluorophenyl)acetamide has been identified in the available literature. Researchers synthesizing this compound will need to perform full spectral characterization.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide is not available in published literature. However, a general and widely used method for the synthesis of N-aryl-2-bromoacetamides is the acylation of the corresponding aniline with bromoacetyl halide.
General Synthesis of N-aryl-2-bromoacetamides
This protocol describes a general procedure that can be adapted for the synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
Reaction:
2,4-difluoroaniline reacts with bromoacetyl bromide or bromoacetyl chloride in the presence of a base to yield 2-bromo-N-(2,4-difluorophenyl)acetamide.
Materials:
-
2,4-difluoroaniline
-
Bromoacetyl bromide or bromoacetyl chloride
-
A suitable base (e.g., triethylamine, pyridine, or aqueous sodium bicarbonate)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or tetrahydrofuran)
-
Standard laboratory glassware and equipment for synthesis and purification.
Procedure:
-
Dissolution: Dissolve 2,4-difluoroaniline (1 equivalent) in the chosen anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the base (1.1-1.2 equivalents) to the solution.
-
Acylation: Slowly add bromoacetyl halide (1 equivalent), dissolved in a small amount of the same solvent, to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. If an organic solvent was used, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-bromo-N-(2,4-difluorophenyl)acetamide.
Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no available information in the scientific literature or public databases regarding the biological activity, mechanism of action, or any associated signaling pathways for 2-bromo-N-(2,4-difluorophenyl)acetamide. The potential biological effects of this compound remain an area for future investigation.
Safety and Handling
Specific safety data for 2-bromo-N-(2,4-difluorophenyl)acetamide is not available. However, based on the data for structurally similar N-aryl-2-bromoacetamides, the following precautions should be observed.[1] This class of compounds is often classified as acutely toxic if swallowed or in contact with skin, and can cause skin and serious eye irritation.
General Safety Recommendations:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
2-bromo-N-(2,4-difluorophenyl)acetamide is a chemical compound with potential applications in organic synthesis and drug discovery. This guide has summarized the currently available information on its physical and chemical properties, drawing comparisons with related compounds where direct data is lacking. A general synthetic protocol has been provided to aid researchers in its preparation. The complete absence of data on its biological activity underscores the need for further research to explore the potential of this molecule. All handling of this and related compounds should be conducted with appropriate safety precautions.
